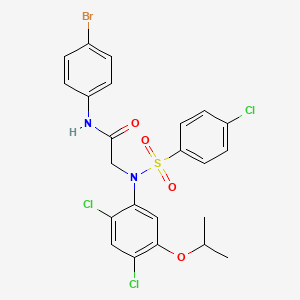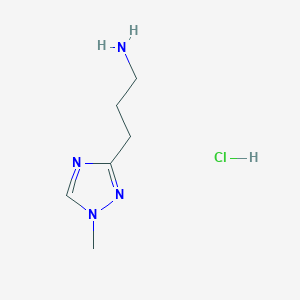![molecular formula C30H25N3O B2812123 (Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide CAS No. 478017-90-2](/img/structure/B2812123.png)
(Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide, also known as ZT-1, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways that are important for cancer cell growth and survival. (Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death. (Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. Inhibition of this protein can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, (Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide has been shown to modulate the activity of several key proteins and enzymes involved in cell signaling and metabolism. (Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide has also been shown to have antioxidant properties, which may be important for preventing oxidative damage and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using (Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide in lab experiments is its high purity and high yield. This allows for accurate and reproducible results. However, one limitation of using (Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide is its potential toxicity, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of (Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide and its potential side effects.
Future Directions
There are several future directions for research on (Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide. One area of research is the development of new synthesis methods that can yield higher purity and higher yields of the compound. Another area of research is the development of new formulations of (Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide that can improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of (Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide and its potential side effects. Finally, there is a need for more in vivo studies to determine the efficacy of (Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide as a therapeutic agent.
Synthesis Methods
The synthesis of (Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide involves the reaction of 4-aminobenzonitrile with N-phenylaniline in the presence of a catalyst, resulting in the formation of 4-(N-phenylanilino)benzonitrile. This intermediate compound is then reacted with (1-phenylethyl)prop-2-enamide in the presence of a base, leading to the formation of (Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide. The synthesis of (Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
(Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide has been studied for its potential as an anticancer agent. In vitro studies have shown that (Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide can inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. (Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the growth and spread of cancer. In addition to its anticancer properties, (Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide has also been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.
properties
IUPAC Name |
(Z)-2-cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O/c1-23(25-11-5-2-6-12-25)32-30(34)26(22-31)21-24-17-19-29(20-18-24)33(27-13-7-3-8-14-27)28-15-9-4-10-16-28/h2-21,23H,1H3,(H,32,34)/b26-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQZKYYFOIBISE-QLYXXIJNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-[4-(diphenylamino)phenyl]-N-(1-phenylethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

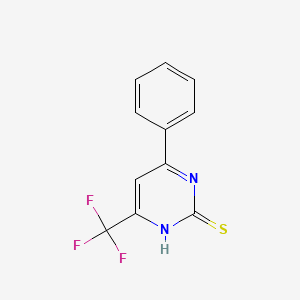
![N-[cyano(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole-7-carboxamide](/img/structure/B2812041.png)
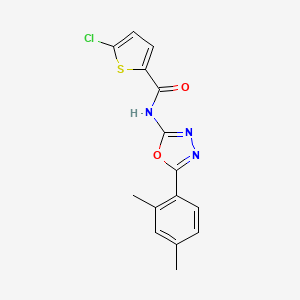
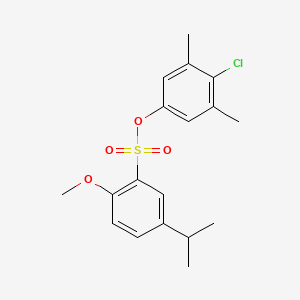

![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2812047.png)
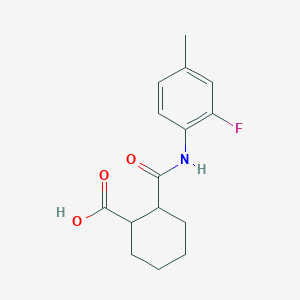
![N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2812050.png)

![5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2812053.png)
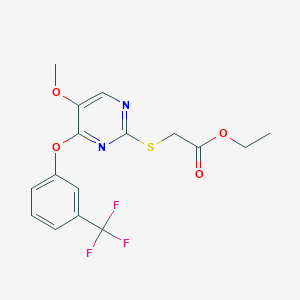
![N-(2,4-dimethylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812060.png)
